molecular formula C7H11NO4 B13312466 2-Formamido-2-(oxolan-3-yl)acetic acid

2-Formamido-2-(oxolan-3-yl)acetic acid

Cat. No.: B13312466
M. Wt: 173.17 g/mol
InChI Key: HPGZMFSTJXOEFR-UHFFFAOYSA-N
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Description

2-Formamido-2-(oxolan-3-yl)acetic acid is a substituted acetic acid derivative featuring a formamido (-NHCHO) group and an oxolane (tetrahydrofuran) ring at the α-carbon position.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-formamido-2-(oxolan-3-yl)acetic acid

InChI

InChI=1S/C7H11NO4/c9-4-8-6(7(10)11)5-1-2-12-3-5/h4-6H,1-3H2,(H,8,9)(H,10,11)

InChI Key

HPGZMFSTJXOEFR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C(=O)O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-Formamido-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Formamido-2-(oxolan-3-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Formamido-2-(oxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with target molecules, while the oxolan-3-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting functional group variations and their implications:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Source
2-Formamido-2-(oxolan-3-yl)acetic acid C₇H₁₁NO₄* Formamido, oxolane, carboxylic acid Potential chiral synthon; peptide mimic Inferred
2-ethoxy-2-(oxolan-3-yl)acetic acid C₈H₁₄O₄ Ethoxy, oxolane, carboxylic acid Increased lipophilicity; ester precursor
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid C₂₁H₂₁NO₅ Fmoc-protected amino, oxolane, carboxylic acid Peptide synthesis; protecting group strategy
2-[(3S)-oxolan-3-yl]acetic acid C₆H₁₀O₃ Oxolane, carboxylic acid Simpler structure; chiral acid intermediate
Ethyl 2-amino-2-(oxolan-3-yl)acetate C₈H₁₅NO₃ Amino, oxolane, ethyl ester Esterified intermediate; hydrolyzable to acid

*Assumed formula based on structural similarity.

2.2 Functional Group Impact on Physicochemical Properties
  • Formamido Group (-NHCHO) : Enhances hydrogen-bonding capacity and polarity compared to ethoxy or ester groups. Likely increases solubility in polar solvents like water or DMSO. The formamido group is less bulky than Fmoc, making it suitable for reactions requiring steric accessibility .
  • Ethoxy derivatives are often intermediates for ester-to-acid conversions .
  • Fmoc-Protected Amino Group: Adds significant molecular weight (367.4 g/mol) and aromaticity, reducing aqueous solubility but enabling solid-phase peptide synthesis (SPPS) via UV-monitored deprotection .
  • Amino Group (-NH₂): Increases basicity and reactivity, enabling Schiff base formation or coordination chemistry. The ethyl ester variant () offers stability during synthesis before hydrolysis to the active acid form .

Biological Activity

2-Formamido-2-(oxolan-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO4C_7H_{11}NO_4, with a molecular weight of 171.17 g/mol. The compound features a formamido group attached to an oxolane ring, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC7H11NO4
Molecular Weight171.17 g/mol
IUPAC NameThis compound
CAS Number63690047

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, affecting metabolic pathways involved in cellular processes.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It might interact with receptors, influencing signaling pathways critical for cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example, in vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In models of inflammation, this compound reduced inflammatory markers, indicating its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as a therapeutic agent.
    Bacterial StrainMIC (µg/mL)
    Escherichia coli50
    Staphylococcus aureus50
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of 2-formamido compounds to enhance their biological activities. These derivatives have shown improved potency in both antimicrobial and anti-inflammatory assays.

Comparative Analysis

A comparative analysis with other similar compounds reveals that while many exhibit antimicrobial properties, 2-formamido derivatives often show enhanced efficacy due to their unique structural attributes.

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
Flavone Acetic Acid AnalogueHighModerate

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